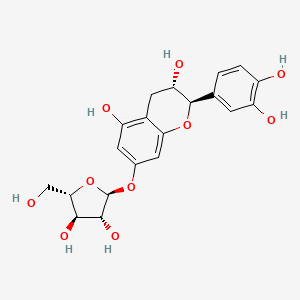

Catechin 7-arabinofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Catechin 7-arabinofuranoside is a type of flavonoid, specifically a flavanol, which is a subclass of polyphenolic compounds. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Catechin 7-arabinofuranoside can be synthesized through various chemical reactions involving catechin and arabinofuranose. One common method involves the glycosylation of catechin with arabinofuranose under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of catechins from natural sources, such as tea leaves. The extracted catechins are then subjected to glycosylation reactions to produce this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the final product .

Análisis De Reacciones Químicas

Table 1: Synthetic Conditions and Yields

| Reaction Parameter | Details | Source |

|---|---|---|

| Donor Activation | Acetylation/bromination of arabinose | |

| Catalyst | BF₃·Et₂O or acidic resins | |

| Temperature | 0–40°C (optimized) | |

| Purification Method | Reversed-phase HPLC |

Oxidative Degradation

The phenolic hydroxyl groups on the catechin backbone undergo oxidation, forming quinones and radical intermediates. This reaction is pH-dependent and accelerated in alkaline environments :

-

Mechanism : Electron transfer from the B-ring hydroxyls generates semiquinone radicals, which dimerize or react with oxygen .

-

Products : Quinones (e.g., catechin-quinone) and polymerized derivatives.

Table 2: Oxidation Pathways

| Condition | Products | Biological Relevance |

|---|---|---|

| Alkaline pH | Quinones, dimeric derivatives | Antioxidant activity loss |

| Enzymatic (e.g., laccase) | Cross-linked polyphenols | Enhanced stability |

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the C2–C3 double bond in the catechin structure, yielding dihydrocatechin derivatives :

-

Reagents : H₂/Pd-C or NaBH₄.

-

Outcome : Saturation of the heterocyclic ring, altering bioactivity (e.g., reduced antioxidant capacity) .

Table 3: Metabolic Pathways (Inferred)

| Enzyme/Organelle | Reaction | Products |

|---|---|---|

| β-Glucosidases | Sugar moiety hydrolysis | Catechin + arabinose |

| UDP-Glucuronosyltransferase | Glucuronidation at 3'-OH | Glucuronide conjugate |

Stability and Degradation in Solution

-

pH Sensitivity : Degrades rapidly in alkaline buffers (t₁/₂ < 24 hrs at pH 9) .

-

Thermal Stability : Stable below 60°C; decomposition observed at higher temperatures.

Analytical Fragmentation (MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) reveals characteristic fragments:

Key Insights

Aplicaciones Científicas De Investigación

Chemistry

- Antioxidant Studies : Catechin 7-arabinofuranoside serves as a model compound in studying the antioxidant properties of flavonoids. Its ability to scavenge free radicals contributes to understanding oxidative stress mechanisms .

Biology

- Hepatic Stellate Cell Inhibition : Research indicates that this compound inhibits the activation of hepatic stellate cells, which are crucial in liver fibrosis development. A study showed that this compound significantly reduced extracellular matrix deposition in a thioacetamide-induced liver fibrosis model by inhibiting the STAT3 signaling pathway .

Medicine

- Therapeutic Potential : The compound exhibits potential therapeutic applications in treating liver diseases, cancer, and inflammatory conditions. Its anti-fibrotic effects were demonstrated by decreasing serum levels of liver enzymes (aspartate aminotransferase and alanine transaminase) after thioacetamide exposure .

Industry

- Food and Cosmetics : Due to its antioxidant properties, this compound is utilized in the food and cosmetic industries. Its inclusion helps enhance product stability and shelf life by mitigating oxidative damage .

Table 1: Summary of Biological Effects

| Application Area | Effect | Mechanism |

|---|---|---|

| Liver Health | Inhibits hepatic stellate cell activation | Inhibition of STAT3 signaling |

| Antioxidant | Scavenges free radicals | Hydrogen atom/electron donation |

| Anti-inflammatory | Reduces cytokine production | NF-κB inhibition |

| Anti-cancer | Induces apoptosis | Caspase activation |

Table 2: Case Study Findings

Mecanismo De Acción

Catechin 7-arabinofuranoside exerts its effects through various molecular pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the STAT3 signaling pathway.

Comparación Con Compuestos Similares

Catechin 7-arabinofuranoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:

Catechin: The parent compound without the arabinofuranoside moiety.

Epicatechin: An isomer of catechin with similar antioxidant properties.

Epigallocatechin gallate (EGCG): A well-known catechin derivative with potent antioxidant and anti-cancer properties.

This compound stands out due to its enhanced solubility and bioavailability compared to its non-glycosylated counterparts .

Propiedades

IUPAC Name |

(2R,3S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10/c21-7-16-17(26)18(27)20(30-16)28-9-4-12(23)10-6-14(25)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-5,14,16-27H,6-7H2/t14-,16-,17-,18+,19+,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAAEKBJXQXXBZ-DAJYORATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.